N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride
Description
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide, monohydrochloride is a deuterated carboxamide derivative featuring a benzo[d][1,3]dioxole core linked to a piperidin-4-yl moiety. The piperidine ring is substituted with a phenethyl group and a deuterated phenyl (phenyl-d5) group, while the hydrochloride salt enhances aqueous solubility. The compound’s deuterated aromatic ring may reduce susceptibility to oxidative metabolism, a strategy employed in drugs like deutetrabenazine to prolong half-life .
Properties
CAS No. |
2747917-45-7 |
|---|---|
Molecular Formula |
C27H29ClN2O3 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H28N2O3.ClH/c30-27(22-11-12-25-26(19-22)32-20-31-25)29(23-9-5-2-6-10-23)24-14-17-28(18-15-24)16-13-21-7-3-1-4-8-21;/h1-12,19,24H,13-18,20H2;1H/i2D,5D,6D,9D,10D; |
InChI Key |
YHPVOGASCYYXCG-PDKFYKBUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5)[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5.Cl |
Origin of Product |
United States |
Preparation Methods
Optimization of Deuterium Incorporation
Isotopic purity is critical for pharmacological applications. Using CD₂Cl₂ instead of CH₂Cl₂ increases deuterium content at the methylene bridge to >94%, as confirmed by ¹H NMR. Residual protonation (<6%) typically occurs due to trace moisture, necessitating rigorous anhydrous conditions.
Preparation of N-(1-Phenethylpiperidin-4-yl)amine
The piperidine backbone is functionalized through a two-step alkylation and reductive amination sequence.
Alkylation of 4-Piperidone
4-Piperidone hydrochloride reacts with phenethyl bromide in acetonitrile at 65–80°C for 20–30 hours, catalyzed by potassium carbonate and tetrabutylammonium bromide (TBAB), yielding N-phenethyl-4-piperidone (NPP) with 70–75% efficiency. Excess phenethyl bromide (1.2 equivalents) ensures complete substitution while minimizing di-alkylation byproducts.
Reductive Amination
NPP undergoes reductive amination with deuterated aniline (phenyl-d5-NH₂) using zinc and acetic acid at room temperature for 24 hours, followed by sodium borohydride reduction to produce N-(1-phenethylpiperidin-4-yl)-phenyl-d5-amine. The reaction pH is maintained above 10 using NaOH to prevent protonation of the amine intermediate.
Amide Bond Formation
The final coupling step employs benzo[d]dioxole-5-carboxylic acid and N-(1-phenethylpiperidin-4-yl)-phenyl-d5-amine.
Activation of Carboxylic Acid
The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in dichloroethane at 0–5°C, generating the corresponding imidazolide. This intermediate reacts with the amine in the presence of triethylamine, yielding the free base of the target compound. Propionyl chloride or thionyl chloride may alternatively be used for acid activation, but CDI minimizes side reactions.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethanol at 0°C, precipitating the monohydrochloride salt. Recrystallization from petroleum ether (60–80°C) achieves >99% purity, confirmed by melting point (82–83°C) and HPLC analysis.
Analytical Data and Characterization
The Standard InChI key (MQLQERVLUADOQY-UHFFFAOYSA-N) and SMILES string (CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NCNC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4) confirm structural integrity.
Industrial-Scale Considerations
Scaling this synthesis requires:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenethyl group.
Reduction: Reduction reactions can occur at the carbonyl group or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its analgesic and anesthetic properties, as well as potential therapeutic uses.
Industry: May be used in the development of new materials or chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Metabolic and Pharmacokinetic Insights
- Deuterium Effects : The phenyl-d5 group in the target compound likely reduces oxidative N-demethylation, a major metabolic pathway observed in structurally related carboxamides like DIC. In DIC, hepatic microsomes catalyze N-demethylation, producing formaldehyde and 14CO₂ . Deuterium’s kinetic isotope effect could slow this process, as seen in other deuterated drugs.
- Substituent Influence : The phenethyl group may confer lipophilicity, affecting blood-brain barrier penetration, while the methylthio group in the analogue (CAS 1234956-25-2) could modulate cytochrome P450 interactions or receptor affinity.
Research Findings and Hypotheses
- Similar effects are hypothesized here .
- Enzyme Induction: DIC’s N-demethylation is enhanced by phenobarbital and prochlorperazine via microsomal enzyme induction . The target compound’s deuterated structure may resist such induction, maintaining stable plasma levels.
- Receptor Interactions : The benzo[d][1,3]dioxole moiety is common in ligands targeting serotonin or sigma receptors. Structural variations (e.g., methylthio vs. phenethyl) could alter selectivity or potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
